5,5,5-Trifluoro-2-methylpent-3-yn-2-ol

描述

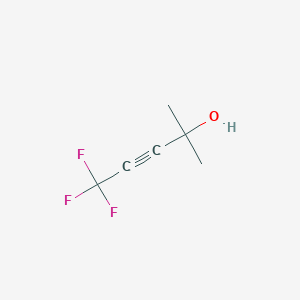

Structure

3D Structure

属性

IUPAC Name |

5,5,5-trifluoro-2-methylpent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c1-5(2,10)3-4-6(7,8)9/h10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOFWFJGDJXJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5,5 Trifluoro 2 Methylpent 3 Yn 2 Ol and Analogous Structures

Direct Trifluoromethylation Approaches for Terminal Alkynes

Direct trifluoromethylation of terminal alkynes represents a straightforward and efficient route to trifluoromethylated acetylenes. organic-chemistry.org These methods typically involve the reaction of a terminal alkyne with a trifluoromethylating agent, often mediated by a metal catalyst.

Copper-Mediated Trifluoromethylation Strategies

Copper-mediated reactions are among the most prevalent and effective methods for the trifluoromethylation of terminal alkynes. These strategies leverage the unique reactivity of copper acetylides and the ability of copper to facilitate the transfer of the trifluoromethyl group.

A practical and user-friendly method for the synthesis of trifluoromethylated alkynes involves the oxidative trifluoromethylation of pre-formed copper acetylides. researchgate.netdntb.gov.ua These copper acetylides are typically bench-stable solids that can be readily prepared from the corresponding terminal alkynes. The reaction proceeds by treating the copper acetylide with a trifluoromethyl source under oxidative conditions.

This "mix-and-stir" process offers a convenient route to trifluoromethylated acetylenes from readily available starting materials. dntb.gov.ua The strategy relies on the oxidation of the copper(I) acetylide to a more electrophilic copper(III) species, which then undergoes reductive elimination to form the desired carbon-CF3 bond.

Key Features of Oxidative Trifluoromethylation of Copper Acetylides:

Starting Materials: Readily available and bench-stable copper acetylides. researchgate.net

Process: Simple "mix-and-stir" procedure. dntb.gov.ua

Mechanism: Involves oxidation of copper(I) to copper(III) followed by reductive elimination.

Direct trifluoromethylation of terminal alkynes can be efficiently achieved using specific copper-based trifluoromethylating agents, notably those derived from fluoroform (CF3H) and trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3).

The use of a fluoroform-derived CuCF3 reagent is a cost-effective and atom-economical approach, as fluoroform is an inexpensive industrial byproduct. organic-chemistry.org This air-stable CuCF3 reagent can be prepared in large quantities and facilitates the efficient trifluoromethylation of a wide range of terminal alkynes under mild conditions. acs.orgnih.govfigshare.com The addition of a diamine ligand, such as tetramethylethylenediamine (TMEDA), has been shown to be beneficial, significantly enhancing the reaction yields. organic-chemistry.orgacs.orgorganic-chemistry.org The proposed mechanism involves the oxidation of Cu(I)CF3 to a Cu(II)CF3 intermediate, stabilized by TMEDA, followed by reductive elimination. organic-chemistry.org

Table 1: Trifluoromethylation of Terminal Alkynes using Fluoroform-Derived CuCF3

| Entry | Alkyne Substrate | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | TMEDA | 93 |

| 2 | 4-Ethynyltoluene | TMEDA | 91 |

| 3 | 1-Ethynyl-4-methoxybenzene | TMEDA | 85 |

| 4 | 1-Ethynyl-4-chlorobenzene | TMEDA | 78 |

| 5 | 3-Ethynylthiophene | TMEDA | 82 |

| 6 | 1-Octyne | TMEDA | 75 |

Data synthesized from multiple sources. organic-chemistry.org

Trimethylsilyl trifluoromethane (TMSCF3), also known as the Ruppert-Prakash reagent, is another effective nucleophilic trifluoromethylating agent for the copper-mediated trifluoromethylation of terminal alkynes. organic-chemistry.orgorganic-chemistry.org This reaction provides a general and straightforward method to prepare trifluoromethylated acetylenes and tolerates a variety of functional groups. organic-chemistry.org An efficient copper-catalyzed oxidative trifluoromethylation of terminal alkynes using TMSCF3 in the presence of air has been developed, which involves the slow addition of the substrate and TMSCF3 to the reaction mixture. organic-chemistry.orgorganic-chemistry.org The use of a ligand like 1,10-phenanthroline (B135089) (phen) can improve yields by stabilizing the reactive Cu-CF3 complex. organic-chemistry.org

Table 2: Copper-Mediated Trifluoromethylation of Terminal Alkynes with TMSCF3

| Entry | Alkyne Substrate | Catalyst | Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | CuI | 1,10-phenanthroline | 93 |

| 2 | 4-Ethynyltoluene | CuI | 1,10-phenanthroline | 89 |

| 3 | 1-Ethynyl-4-fluorobenzene | CuI | 1,10-phenanthroline | 85 |

| 4 | 1-Ethynylnaphthalene | CuI | 1,10-phenanthroline | 91 |

| 5 | 1-Heptyne | CuI | 1,10-phenanthroline | 78 |

Data synthesized from multiple sources. organic-chemistry.org

Hydro-trifluoromethylation Protocols for Alkynes

Hydro-trifluoromethylation of alkynes involves the simultaneous addition of a hydrogen atom and a trifluoromethyl group across the carbon-carbon triple bond. This method provides access to trifluoromethylated alkenes, which are valuable synthetic intermediates.

An operationally simple hydro-trifluoromethylation of unactivated aliphatic alkynes has been developed using an electron-donor–acceptor (EDA) complex of Togni's reagent with a tertiary amine. acs.org Visible-light-mediated protocols have also been established, using reagents like the Umemoto reagent as the CF3 source and a ruthenium-based photocatalyst. acs.org These methods are characterized by their operational simplicity and good functional group tolerance. acs.org Furthermore, electrochemical methods for the trifluoromethylation of terminal alkynes have been developed, which can proceed under mild conditions. researchgate.net

Fluoroalkynylation of gem-Difluoroalkenes for α-Trifluoromethyl Alkyne Synthesis

A novel approach to α-trifluoromethyl alkynes involves the fluoroalkynylation of gem-difluoroalkenes. researchgate.netrawdatalibrary.net This method utilizes a photoredox-catalyzed trifluoromethylalkynylation reaction of gem-difluoroalkenes with an alkynyl sulfoxide. acs.orgacs.orgnih.gov The reaction is believed to proceed via a fluoride (B91410) ion nucleophilic addition to the gem-difluoroalkene to form a CF3 group, followed by a radical addition under photocatalysis. acs.org This strategy is advantageous due to its use of simple and inexpensive starting materials and provides a direct route to α-trifluoromethyl alkynes with good functional group tolerance in moderate to high yields. rawdatalibrary.netacs.org

Key Aspects of Fluoroalkynylation of gem-Difluoroalkenes:

Reaction Type: Photoredox radical addition. acs.org

Substrates: gem-Difluoroalkenes and alkynyl sulfoxides. rawdatalibrary.net

Key Step: Formation of the CF3 group via fluoride ion addition. acs.org

Advantages: Use of inexpensive raw materials and operational simplicity. rawdatalibrary.net

Trifluoromethylation of Alkynyl Bromides

Synthesis via Carbonyl Addition Reactions

The construction of the tertiary alcohol moiety in 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol and its analogs is commonly achieved through the addition of a carbon nucleophile to a suitable ketone. In the case of the target compound, this involves the addition of a propynyl (B12738560) anion equivalent to 1,1,1-trifluoroacetone.

The Favorskii reaction, in its broadest sense, involves the reaction of an acetylide with a carbonyl compound. wikipedia.org This nucleophilic addition is a fundamental method for the synthesis of propargyl alcohols. rsc.org For the synthesis of this compound, the key transformation is the reaction of a methylacetylide (propynyllithium or propynylmagnesium bromide) with 1,1,1-trifluoroacetone.

The general mechanism involves the deprotonation of a terminal alkyne with a strong base to form a metal acetylide. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide yields the desired tertiary propargyl alcohol. Trifluoromethyl ketones are particularly good electrophiles due to the strong electron-withdrawing effect of the CF3 group, which enhances the partial positive charge on the carbonyl carbon. libretexts.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Ref. |

| Propyne | 1,1,1-Trifluoroacetone | n-BuLi or Grignard Reagent | This compound | wikipedia.orgrsc.org |

| Phenylacetylene | 1,1,1-Trifluoroacetone | n-BuLi or Grignard Reagent | 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | nih.gov |

| Trimethylsilylacetylene | 1,1,1-Trifluoroacetone | TBAF | 2-Methyl-4-(trimethylsilyl)-5,5,5-trifluoropent-3-yn-2-ol | organic-chemistry.org |

This table presents examples of Favorskii-type reactions for the synthesis of trifluoromethylated propargyl alcohols.

Recent advancements have focused on developing catalytic and asymmetric versions of this reaction to produce chiral trifluoromethylated propargyl alcohols. For instance, the use of chiral ligands in conjunction with metal catalysts can lead to high enantioselectivity. nih.gov

An innovative approach for the synthesis of fluorinated tertiary alcohol derivatives involves the use of visible-light-induced reactions. This method utilizes singlet nucleophilic carbenes, which can be trapped by fluorinated ketones through a 1,2-carbonyl addition to form benzoin-type products. acs.org This process is advantageous as it often proceeds without the need for exogenous catalysts or additives, relying solely on light as the driving force. acs.org

The reaction typically involves the irradiation of an acylsilane in the presence of a fluorinated ketone. The light promotes the formation of a singlet nucleophilic carbene intermediate, which then adds to the carbonyl group of the fluorinated ketone. This method has been shown to be efficient and scalable, offering a user-friendly process for accessing these valuable compounds. acs.org

| Carbene Precursor | Fluorinated Ketone | Conditions | Product Type | Ref. |

| Acylsilane | 2,2,2-Trifluoroacetophenone | Visible light, n-hexane | Fluorinated tertiary alcohol | acs.org |

This table illustrates the visible-light-induced synthesis of fluorinated tertiary alcohols.

Dehydroxylative Fluorination of Tertiary Alcohols (General Methodologies for C-F Bond Formation)

The direct conversion of a hydroxyl group in a tertiary alcohol to a fluorine atom is a challenging yet highly desirable transformation for the synthesis of complex fluorinated molecules. This process, known as dehydroxylative fluorination, provides a direct route to tertiary C-F bonds.

The construction of tertiary C-F bonds is often complicated by competing elimination reactions and the difficulty of forming such bonds under mild conditions. Strategic approaches are therefore necessary to achieve efficient dehydroxylative fluorination. One successful strategy involves the activation of the hydroxyl group to create a better leaving group, followed by nucleophilic substitution with a fluoride source.

Recent methods have utilized reagents like Selectfluor in combination with a phosphine (B1218219) and an iodide source to achieve the dehydroxylative fluorination of tertiary alcohols. nih.gov This system is effective for a range of tertiary alcohols, including complex structures. nih.gov

| Substrate | Fluorinating Agent | Activating System | Product | Ref. |

| Tertiary Alcohol | Selectfluor | Ph2PCH2CH2PPh2/ICH2CH2I | Tertiary Fluoride | nih.gov |

This table summarizes a modern approach to the dehydroxylative fluorination of tertiary alcohols.

Nucleophilic fluorination is a common method for introducing fluorine into a molecule. In the context of tertiary alcohols, this typically involves a two-step process where the hydroxyl group is first converted into a good leaving group (e.g., a tosylate, mesylate, or halide). The subsequent SN1-type reaction with a fluoride source can be challenging due to the potential for carbocation rearrangements and elimination side reactions.

To overcome these challenges, milder and more selective fluorinating agents have been developed. The choice of fluoride source and reaction conditions is crucial for a successful outcome. Anhydrous tetralkylammonium fluorides are effective nucleophilic fluoride sources, though their basicity can promote elimination. The use of amine-HF complexes offers a less basic alternative.

| Leaving Group | Fluoride Source | Key Considerations | Ref. |

| Tosylate/Mesylate | TBAF, CsF, KHF2 | Potential for elimination | semanticscholar.org |

| Halide (Br, I) | AgF, Hg2F2 | Use of metal fluorides | semanticscholar.org |

This table outlines common nucleophilic fluorination strategies for tertiary systems.

Reactivity and Transformational Pathways of 5,5,5 Trifluoro 2 Methylpent 3 Yn 2 Ol

Alkynyl Reactivity: Electrophilic and Nucleophilic Additions

The carbon-carbon triple bond in 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol is polarized by the adjacent CF₃ group, rendering the alkyne electron-deficient. This electronic characteristic is central to its reactivity, promoting additions where nucleophiles attack the carbon atom β to the trifluoromethyl group, and electrophiles attack the α-carbon.

The simultaneous addition of a trifluoromethyl group and another functional group (like a halogen or cyano group) across an unsaturated bond is a powerful method for synthesizing complex fluorinated molecules. mdpi.comnih.gov While reactions specific to this compound are not detailed, the general principles of these reactions are applicable to trifluoromethyl-substituted alkynes. These transformations often proceed via radical mechanisms, initiated by photoredox catalysis or other radical initiators. nih.gov

For an alkyne like this compound, a halo-trifluoromethylation reaction would involve the addition of a CF₃ radical and a halogen atom across the triple bond. The process is typically initiated by the generation of a trifluoromethyl radical from a suitable precursor, such as trifluoromethylsulfonyl chloride (CF₃SO₂Cl) or trifluoroiodomethane (CF₃I). mdpi.comnih.gov This radical adds to the alkyne, creating a vinyl radical intermediate which is then trapped by a halogen source.

| Reaction Type | CF₃ Source | Functional Group Source | Typical Catalyst/Initiator | Expected Product Type |

| Chloro-trifluoromethylation | CF₃SO₂Cl | CF₃SO₂Cl | Ru or Ir-based photocatalysts | Vicinal Chloro, Trifluoromethyl Alkenes |

| Bromo-trifluoromethylation | NaSO₂CF₃ | NaBrO₃ | Radical Initiator | Vicinal Bromo, Trifluoromethyl Alkenes |

| Iodo-trifluoromethylation | CF₃I | CF₃I | Visible-light photoredox catalyst | Vicinal Iodo, Trifluoromethyl Alkenes |

| Cyano-trifluoromethylation | Togni's Reagent | TMSCN | Copper Catalyst | Vicinal Cyano, Trifluoromethyl Alkenes |

This table presents generalized data for halo- and cyano-trifluoromethylation of alkynes based on available literature.

The electron-deficient nature of the alkyne in this compound makes it an excellent substrate for nucleophilic conjugate additions, often referred to as Michael additions. acs.org These reactions are highly valuable in organic and polymer chemistry. nih.gov

Thiol-yne Reaction: The addition of thiols to activated alkynes is a prominent example of a "click" reaction, known for its high efficiency and stereospecificity. acs.orgnih.gov The reaction typically proceeds via a nucleophilic mechanism, often catalyzed by a base, to yield vinyl sulfide (B99878) products. nih.gov Given the polarization of the alkyne in this compound, the thiol would be expected to add regioselectively, with the sulfur atom attaching to the carbon atom β to the CF₃ group. The reaction can be influenced by various factors including the choice of solvent, catalyst, and the nature of the reactants. acs.org

Amino-yne and Hydroxyl-yne Reactions: Similar to thiols, amines and alcohols can also add across activated alkynes. These reactions often require more forcing conditions or specific catalysis compared to the thiol-yne reaction due to the lower nucleophilicity of amines and alcohols. acs.org The resulting products would be enamines and vinyl ethers, respectively.

| Nucleophile | Reaction Name | Typical Catalyst | Expected Adduct | Key Features |

| Thiol (R-SH) | Thiol-yne | Base (e.g., triethylamine) or radical initiator | Vinyl Sulfide | High efficiency, stereospecific, often meets "click" criteria. acs.orgnih.gov |

| Amine (R₂-NH) | Amino-yne | None or Lewis/Brønsted acid | Enamine | Generally less reactive than thiols. |

| Alcohol (R-OH) | Hydroxyl-yne | Strong base or metal catalyst | Vinyl Ether | Typically requires activation of the alcohol or alkyne. |

This table outlines the general characteristics of conjugate addition reactions to activated alkynes.

This class of reactions involves the difunctionalization of a carbon-carbon multiple bond, introducing a trifluoromethyl group alongside another carbon-based functionality. thieme-connect.comresearchgate.net For a molecule that already contains a trifluoromethyl group, such as this compound, the focus shifts to the functionalization of the existing trifluoromethylated alkyne. The alkyne can act as a building block in cycloaddition reactions. For instance, trifluoromethylated alkynes can serve as potent dienophiles in Diels-Alder reactions, reacting with dienes to form complex cyclic structures bearing a CF₃ group. researchgate.net This approach allows for the simultaneous introduction of the trifluoromethylalkenyl moiety into a new carbocyclic system.

Tertiary Alcohol Functionality Transformations

The tertiary alcohol group in this compound is a key site for further molecular modification.

The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. Activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, would facilitate its displacement. However, the tertiary nature of the alcohol and the potential for competing elimination reactions must be considered. Alternatively, reaction with fluorinating agents could potentially convert the alcohol into a gem-difluoro or other fluorinated alkyl derivative, although such transformations on tertiary alcohols adjacent to an alkyne are challenging.

Tertiary alcohols lack a hydrogen atom on the carbinol carbon and are therefore generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Research on the closely related secondary alcohol, 5,5,5-trifluoropent-3-yn-2-ol, showed that it does not yield the corresponding ketone upon attempted oxidation with reagents like pyridinium (B92312) chlorochromate or sodium dichromate in sulfuric acid. researchgate.net This suggests that this compound, being a tertiary alcohol, would be even more resistant to oxidation, with reactions likely leading to degradation or rearrangement rather than simple oxidation of the alcohol functionality.

Rearrangement Chemistry Involving Fluorinated Allylic Systems

The introduction of trifluoromethyl (CF3) groups into organic molecules can significantly influence their reactivity and participation in rearrangement reactions. For a propargylic alcohol like this compound, participation in the allylic system rearrangements discussed below would first necessitate its stereoselective reduction to the corresponding allylic alcohol, 5,5,5-Trifluoro-2-methylpent-3-en-2-ol.

Sigmatropic Rearrangements of Trifluoromethyl Allylic Alcohols

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. organicreactions.org The wikipedia.orgwikipedia.org-sigmatropic rearrangement is a particularly powerful tool in organic synthesis for forming carbon-carbon bonds with high stereocontrol. nih.gov Prominent examples include the Claisen and Cope rearrangements. wikipedia.orgmychemblog.com The Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester, is a notable variant that produces γ,δ-unsaturated esters. wikipedia.org

While direct studies on this compound are lacking, research on analogous structures provides significant insights. A study on the wikipedia.orgwikipedia.org-sigmatropic rearrangements of allylic alcohols containing sulfur pentafluoride (SF5) and trifluoromethyl (CF3) groups has been reported. nih.gov The investigation revealed that while the bulky SF5 group can sterically hinder the rearrangement, analogous CF3-substituted allylic alcohols are suitable substrates. nih.govrsc.org Specifically, initial experiments confirmed that the synthetic sequence developed for SF5 compounds is also applicable to the analogous 5-CF3-pent-3-en-2-ol for its Johnson-Claisen rearrangement. nih.gov

In the study, the related compound, 5-(pentafluorosulfanyl)-pent-3-en-2-ol, successfully underwent Johnson-Claisen rearrangements with various orthoesters, providing the target products in moderate to good yields. nih.govrsc.org This demonstrates the feasibility of this transformation in structurally similar fluorinated systems.

| Orthoester Reagent | Product | Yield (%) |

|---|---|---|

| Triethyl orthoacetate | Ethyl 2-methyl-3-(CH₂SF₅)-hex-4-enoate | 55-76% |

| Trimethyl orthoacetate | Methyl 2-methyl-3-(CH₂SF₅)-hex-4-enoate | 55-76% |

| Triethyl orthopropionate | Ethyl 2-ethyl-3-(CH₂SF₅)-hex-4-enoate | 55-76% |

| Trimethyl orthoformate | Methyl 3-(CH₂SF₅)-hex-4-enoate | 55-76% |

Note: The data in this table is for the SF5 analogue, as specific yield data for the CF3 analogue was not detailed in the source. The source indicates the reaction is applicable to both.

Payne Rearrangement in Allylic Alcohol Systems

The Payne rearrangement is the isomerization of a 2,3-epoxy alcohol to its isomeric 1,2-epoxy alcohol under basic conditions. wikipedia.orguomustansiriyah.edu.iq This reaction is a reversible process involving the deprotonation of the hydroxyl group, followed by an intramolecular, nucleophilic attack on the adjacent epoxide carbon, causing inversion of stereochemistry at that center. wikipedia.org

For a compound like this compound to undergo a Payne rearrangement, it would first need to be converted into a 2,3-epoxy alcohol. This would involve a two-step process: reduction of the alkyne to an alkene, followed by epoxidation of the double bond. The specific application of this reaction sequence to this compound is not documented in the available literature.

However, the Payne rearrangement is a recognized synthetic strategy for the construction of fluorine-containing compounds. researchgate.net The general transformation involves the equilibrium between two isomeric epoxy alcohols, which can be influenced by the substitution pattern and reaction conditions. The equilibrium can be driven towards a desired isomer by trapping one of the intermediates, often through in situ nucleophilic opening of the epoxide. organicreactions.org

The basic mechanism proceeds as follows:

Deprotonation of the hydroxyl group by a base to form an alkoxide.

Intramolecular S N 2 attack of the alkoxide on the proximal carbon of the epoxide ring.

Opening of the epoxide to form a new alkoxide, resulting in the rearranged 1,2-epoxy alcohol upon protonation.

| Starting Material | Conditions | Product |

|---|---|---|

| Fluorinated 2,3-Epoxy Alcohol | Basic, Protic Conditions (e.g., NaOH, H₂O) | Fluorinated 1,2-Epoxy Alcohol |

This rearrangement is a key step in certain synthetic pathways, as it allows for the transposition of functionality and the creation of new stereocenters, making it a valuable tool in complex molecule synthesis. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization Techniques Applied to 5,5,5 Trifluoro 2 Methylpent 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its atomic connectivity and environment.

Proton NMR (¹H NMR)

In a ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the methyl protons and the hydroxyl proton. The integration of these signals would be proportional to the number of protons in each environment. The chemical shifts would be influenced by the electronegativity of the neighboring atoms and functional groups.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CH₃ | ~1.5 | Singlet |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. The presence of the trifluoromethyl group and the alkyne moiety would significantly influence the chemical shifts of the adjacent carbons.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| C -OH | ~65-70 | Singlet |

| -C H₃ | ~30 | Singlet |

| -C ≡C- | ~80-90 | Quartet (due to coupling with ¹⁹F) |

| -C≡C - | ~80-90 | Quartet (due to coupling with ¹⁹F) |

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier.

Expected ¹⁹F NMR Data:

| Fluorine Atoms | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), alkyne (-C≡C-), and carbon-fluorine (C-F) bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3600-3200 | Strong, broad |

| C-H stretch (alkane) | 3000-2850 | Medium |

| C≡C stretch (alkyne) | 2260-2100 | Weak to medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected, along with fragment ions resulting from the loss of functional groups such as methyl (-CH₃), hydroxyl (-OH), or the trifluoromethyl (-CF₃) group.

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions. To date, no published crystal structure for this compound has been found in the searched databases.

Computational and Mechanistic Investigations of 5,5,5 Trifluoro 2 Methylpent 3 Yn 2 Ol Transformations

Elucidation of Reaction Mechanisms

Understanding the pathways through which 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol undergoes transformation is crucial for controlling reaction outcomes and designing novel synthetic methodologies. These transformations can proceed through distinct radical and ionic intermediates, largely dictated by the reagents, catalysts, and conditions employed.

Radical pathways are central to many transformations of alkynes, including trifluoromethylation and difunctionalization reactions. nih.govcancer.gov These processes typically involve the initial addition of a trifluoromethyl radical (•CF₃) to the carbon-carbon triple bond of a molecule like this compound. This addition generates a highly reactive vinyl radical intermediate. researchgate.net The fate of this intermediate dictates the final product structure.

In trifluoromethylation reactions, this vinyl radical can be trapped by a hydrogen atom source to yield a hydrotrifluoromethylated alkene. researchgate.net In difunctionalization reactions, the vinyl radical is intercepted by another species, allowing for the simultaneous introduction of two different functional groups across the original triple bond. nih.govacs.org For instance, a copper-catalyzed radical trifluoromethylalkynylation of unactivated alkenes can occur with a terminal alkyne and a trifluoromethyl source like the Togni-II reagent. sustech.edu.cn The mechanism involves the generation of a CF₃ radical, its addition to the alkene to form an alkyl radical, which then reacts with a copper(II) acetylide complex to form the final product. sustech.edu.cn Similarly, vicinal alkoxysulfonyltrifluoromethylation of alkynes proceeds via the addition of a sulfonyl radical to the alkyne, followed by trapping of the resulting vinyl radical by a trifluoromethyl source. rsc.orgnih.gov

The general mechanism for radical addition to an alkyne can be summarized as follows:

Initiation: Generation of a radical species (e.g., •CF₃).

Propagation: Addition of the radical to the alkyne C≡C bond to form a vinyl radical.

Termination/Trapping: The vinyl radical is trapped by another reagent (e.g., a hydrogen atom donor, a halogen, or a metal complex) to form the final stable product. researchgate.net

While radical pathways are common, ionic mechanisms also play a significant role in the transformation of trifluoromethylated alkynes. In some cases, a clear distinction between radical and ionic pathways is challenging, and pathways involving radical cations may be operative. For example, the reaction of an alkene with certain electrophilic trifluoromethylating reagents can proceed through a single electron transfer (SET) process to generate a radical cation. mdpi.com This intermediate then couples with a trifluoromethyl radical to form a new carbocation, which is subsequently attacked by a nucleophile. mdpi.com

Copper-catalyzed addition reactions to alkynes can also exhibit electrophilic character. acs.org In such cases, the catalyst activates the trifluoromethylating agent, which then adds across the alkyne. The regioselectivity of these additions is influenced by the electronic properties of the alkyne, with the trifluoromethyl group acting as a strong electron-withdrawing group. This electronic influence directs the attack of nucleophiles or the formation of intermediates.

Atom Transfer Radical Addition (ATRA) is a specific and powerful type of radical reaction for the difunctionalization of unsaturated bonds like those in alkynes. mdpi.com The ATRA mechanism involves the addition of a radical to the alkyne, followed by the abstraction of an atom (typically a halogen) from a precursor molecule by the resulting vinyl radical intermediate. uniovi.es This process simultaneously forms a new carbon-carbon bond and a carbon-halogen bond.

The key steps in an ATRA reaction involving an alkyne are:

Radical Generation: A radical is formed from a precursor, often initiated by light or a catalyst.

Radical Addition: The generated radical adds to the C≡C bond of the alkyne, creating a vinyl radical.

Atom Transfer: The vinyl radical abstracts an atom (e.g., Cl, Br, I) from another molecule of the precursor, forming the final product and regenerating the radical species to continue the chain reaction. uniovi.es

This methodology has been demonstrated in the reaction of fluoroalkyl radicals with electron-deficient alkenes and can be extended to alkynes. uniovi.es The combination of photoredox and gold catalysis has been shown to be effective for the intermolecular ATRA of sulfonyl radicals to alkynes. acs.orgbohrium.comresearchgate.net

Role of Transition Metal Catalysis in Reaction Mechanisms (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are pivotal in catalyzing a wide array of transformations involving trifluoromethylated alkynes. They can influence reaction rates, selectivity, and the types of bonds that can be formed.

Copper Catalysis: Copper catalysts are extensively used in trifluoromethylation reactions. organic-chemistry.org They can facilitate the generation of trifluoromethyl radicals from various precursors, such as Togni's reagent or CF₃SO₂Na. researchgate.netacs.org In copper-catalyzed difunctionalization of alkynes, the metal can play multiple roles. For example, in a proposed mechanism for trifluoromethylamidation, a bidentate coordinating group on an amine assists in a copper-catalyzed radical process. acs.org In the 1,2-(bis)trifluoromethylation of alkynes, a copper(II) species recombines with a vinyl radical intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. nih.gov Copper catalysis is also crucial for switchable defluoroborylation and hydrodefluorination of 1-(trifluoromethyl)alkynes. researchgate.net

Palladium Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions. While less common for direct trifluoromethylation of alkynes compared to copper, palladium is essential for subsequent transformations of the resulting fluorinated products. Palladium-catalyzed reactions include the fluoroarylation of gem-difluoroenynes and the coupling of terminal alkynes with various partners. bohrium.comchinesechemsoc.org A proposed catalytic cycle for the decarbonylative fluoroalkylation at Palladium(II) involves oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination steps. Mechanistic studies have also explored palladium-catalyzed trifluoromethylation of aromatic C-H bonds and the selective defluoroarylation of trifluoromethylarenes under visible light. acs.orgacs.org

| Catalyst System | Reaction Type | Role of Metal |

| Copper(I/II) | Trifluoromethylation / Difunctionalization | Generation of •CF₃; Trapping of vinyl radical intermediates; Reductive elimination. acs.orgacs.orgnih.gov |

| Palladium(0/II) | Cross-Coupling / Fluoroarylation | Oxidative addition to C-X or C-F bonds; Transmetalation with organometallic reagents; Reductive elimination to form C-C or C-CF₃ bonds. chinesechemsoc.orgacs.orgacs.org |

Theoretical Studies and Quantum Chemical Calculations

Theoretical studies, particularly quantum chemical calculations like Density Functional Theory (DFT), are indispensable tools for elucidating the intricate details of reaction mechanisms. nih.govresearchgate.net These computational methods allow researchers to map potential energy surfaces, calculate the energies of intermediates and transition states, and thus predict the most likely reaction pathways.

For reactions involving trifluoromethylated alkynes, DFT calculations have been used to:

Clarify Reaction Mechanisms: In the copper-mediated (bis)trifluoromethylation of alkynes, DFT was used to understand the role of persulfate as an oxidant and ligand source. nih.gov

Explain Regioselectivity: Calculations can determine the activation barriers for the formation of different regioisomers, explaining why one is preferentially formed. researchgate.net This is particularly relevant for the addition of radicals to the unsymmetrical alkyne this compound.

Understand Catalyst Roles: Theoretical models can shed light on how ligands and metal centers interact with substrates and reagents to lower activation energies and control selectivity. researchgate.net

Predict Reactivity: By analyzing the electronic structure of reagents, such as in the [3+2] cycloaddition of trifluoroacetonitrile, computational studies can predict reactivity and agree with experimental findings. mdpi.com

These computational approaches provide insights that are often difficult to obtain through experimental means alone, guiding the development of new and more efficient synthetic methods. researchgate.net

Investigation of Substrate and Reagent Compatibility in Reaction Conditions

The success of a chemical transformation depends heavily on the compatibility of the substrate with the chosen reagents and reaction conditions. For this compound, the tertiary alcohol and the trifluoromethylated alkyne functionalities must be stable under the reaction conditions.

Investigations into related systems have revealed broad functional group tolerance in many radical and metal-catalyzed reactions. For example, copper-catalyzed trifluoromethylalkynylation of unactivated alkenes is compatible with a range of functional groups. sustech.edu.cn Similarly, the radical-mediated addition of sulfonyl groups to alkynes tolerates numerous functionalities and even complex drug molecules. rsc.orgnih.gov

The choice of trifluoromethylating agent is also critical. A variety of reagents are available, each with its own reactivity profile and compatibility.

| Reagent Class | Examples | Typical Use |

| Electrophilic CF₃ Sources | Togni's Reagents, Umemoto's Reagents | Metal-catalyzed trifluoromethylations, often involving radical intermediates. sustech.edu.cnacs.org |

| Radical CF₃ Precursors | CF₃SO₂Na, CF₃I | Radical hydrotrifluoromethylation and difunctionalization, often initiated by light or a redox agent. researchgate.netnih.gov |

| Nucleophilic CF₃ Sources | TMSCF₃ (Ruppert-Prakash Reagent) | Copper-mediated trifluoromethylation of terminal alkynes. organic-chemistry.org |

The compatibility of these reagents with the tertiary alcohol group in this compound would need to be considered. Strongly basic or acidic conditions could lead to side reactions involving the hydroxyl group. Therefore, reactions are typically developed under mild and often neutral conditions to preserve sensitive functionalities. researchgate.netsustech.edu.cn

Synthetic Utility and Building Block Potential of 5,5,5 Trifluoro 2 Methylpent 3 Yn 2 Ol

Applications in the Synthesis of Fluorine-Containing Organic Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorination is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a crucial strategy in drug discovery and materials science. Trifluoromethylated building blocks, such as 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol, are instrumental in this field.

The dual functionality of this alkynyl alcohol allows for its incorporation into a wide array of molecular scaffolds. The alkyne can participate in various carbon-carbon bond-forming reactions, including cycloadditions and coupling reactions, while the hydroxyl group can be used for esterification, etherification, or as a directing group. This versatility enables the synthesis of complex fluorine-containing compounds from a relatively simple precursor. For example, the trifluoromethyl group, combined with an enone structure in related molecules, creates a highly electrophilic system useful in Michael additions and other synthetic transformations.

Role as an Intermediate in Complex Molecule Synthesis

As a versatile intermediate, this compound serves as a linchpin in the assembly of more complex molecular architectures across various industries.

The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to improve a molecule's pharmacokinetic and pharmacodynamic profile. Derivatives of fluorinated compounds are actively explored for potential pharmaceutical applications, such as enzyme inhibitors. The alkynyl group in this compound is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole rings. researchgate.net This reaction is widely used in medicinal chemistry to link different molecular fragments, and the resulting trifluoromethyl-substituted triazoles are of high interest in drug design. researchgate.net

Table 1: Potential Bioactive Scaffolds from this compound

| Precursor Functional Group | Reaction Type | Resulting Scaffold | Potential Application |

| Alkyne | Azide-Alkyne Cycloaddition | Trifluoromethyl-substituted Triazole | Pharmaceuticals, Antifungal agents |

| Alkyne & Alcohol (via derivatization) | Cyclization/Condensation | Trifluoromethyl-substituted Heterocycles (e.g., Thiophenes, Pyrazoles) | Agrochemicals, Pharmaceuticals researchgate.net |

| Alcohol | Esterification/Etherification | Fluorinated Esters/Ethers | Drug intermediates with modified solubility |

The unique electronic properties imparted by fluorine atoms are highly valuable in the development of advanced materials. Fluorine-containing small molecules have been shown to improve the quality and efficiency of applications such as fluorescent imaging. nih.gov The derivatization of this compound allows for its incorporation into larger systems like fluorophores. The rigid alkyne unit can be integrated into conjugated systems to influence their optical properties, while the trifluoromethyl group can enhance photostability and solubility in specific media. These fluorinated materials have potential uses as contrast agents in imaging or in the development of specialty organic electronics. nih.gov

Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D3. mdpi.com The synthesis of Calcitriol analogs with modified side chains is a major focus of medicinal chemistry to develop compounds with improved therapeutic profiles, such as reduced calcemic side effects. mdpi.comnih.gov The introduction of fluorine into the side chain is one strategy to modulate the metabolic stability and biological activity of these analogs. nih.gov

While the direct use of this compound in a published Calcitriol synthesis is not prominently documented, its structure makes it a conceptually ideal building block for constructing novel, complex, and fluorinated side chains. Synthetic routes to Vitamin D analogs often involve the convergent assembly of an A-ring fragment with a C/D-ring core that already includes the side chain. nih.govmdpi.com A molecule like this compound could be elaborated into a sophisticated side-chain fragment and then coupled to the steroid core to generate new analogs for biological testing.

Cyclization Reactions Involving Fluorinated Alkynyl Alcohols (e.g., Synthesis of Thiophene (B33073) Derivatives)

Alkynes are powerful precursors for the synthesis of heterocyclic compounds through cyclization reactions. nih.govmdpi.com Specifically, functionalized alkynyl alcohols can be converted into important heterocycles like thiophenes. Thiophene derivatives are significant in medicinal chemistry and material science. mdpi.com

A well-established method for thiophene synthesis involves the heterocyclization of S-containing alkyne substrates. nih.govmdpi.com Alkynyl alcohols such as this compound can be converted to 1-mercapto-3-yn-2-ol derivatives. These intermediates can then undergo metal-catalyzed cyclization to form substituted thiophenes. mdpi.com For instance, palladium-catalyzed heterocyclodehydration provides an efficient route to these structures. mdpi.com The presence of the trifluoromethyl group on the resulting thiophene ring would be expected to confer unique properties to the final molecule.

Table 2: Representative Conditions for Thiophene Synthesis from Alkynyl Precursors

| Reaction Type | Catalyst / Reagent | Solvent | Key Feature | Reference |

| Heterocyclodehydration | PdI₂ / KI | Methanol (MeOH) | Efficient conversion of 1-mercapto-3-yn-2-ols to thiophenes. | mdpi.com |

| Iodocyclization | I₂ / NaHCO₃ | Acetonitrile (MeCN) | Direct preparation of iodine-containing thiophenes for further functionalization. | mdpi.com |

| Electrophilic Cyclization | Electrophilic Sulfur Source | Dichloromethane (CH₂Cl₂) | Utilizes o-alkynyl thioanisoles to form benzo[b]thiophenes under moderate conditions. | organic-chemistry.org |

Functionalization in Polymer Chemistry

The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. This compound possesses two distinct functional groups—a hydroxyl group and a terminal alkyne—that can be used for polymerization or polymer modification.

The hydroxyl group enables the molecule to be used as a monomer in step-growth polymerizations, such as in the synthesis of polyesters or polyurethanes. The alkyne functionality offers a site for chain-growth polymerization or for post-polymerization modification via reactions like click chemistry. By grafting this molecule onto an existing polymer backbone, one can precisely modify the surface properties of the material, introducing the low surface energy and hydrophobic characteristics associated with trifluoromethyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。